2-[(3-Nitro-2-pyridyl)thio]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Nitro-2-pyridyl)thio]acetic acid typically involves the reaction of 3-nitro-2-pyridinethiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or water, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitro-2-pyridyl)thio]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thio group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and palladium on carbon.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
2-[(3-Nitro-2-pyridyl)thio]acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(3-Nitro-2-pyridyl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules . The thio group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-2-pyridinethiol: This compound is similar in structure but lacks the acetic acid moiety.
2-[(3-Nitro-2-pyridyl)thio]propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
2-[(3-Nitro-2-pyridyl)thio]acetic acid is unique due to its specific combination of functional groups, which allows it to undergo a variety of chemical reactions and interact with different molecular targets .
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPUHBNGHSAAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295425 |
Source
|
Record name | NSC101844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18504-80-8 |
Source
|
Record name | NSC101844 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC101844 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10295425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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